4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole core substituted with various functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The benzyloxy and morpholinoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its unique functional groups.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and hydroxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-aminophenyl)-1H-pyrrol-2(5H)-one
- 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one
Uniqueness
The unique combination of functional groups in 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
CAS No. |
488134-69-6 |
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Molecular Formula |
C31H31N3O7 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H31N3O7/c1-21-18-25(41-20-22-6-3-2-4-7-22)10-11-26(21)29(35)27-28(23-8-5-9-24(19-23)34(38)39)33(31(37)30(27)36)13-12-32-14-16-40-17-15-32/h2-11,18-19,28,35H,12-17,20H2,1H3/b29-27+ |
InChI Key |
MBDLTFFHSFKEFT-ORIPQNMZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=CC=C5)[N+](=O)[O-])/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=CC=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
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